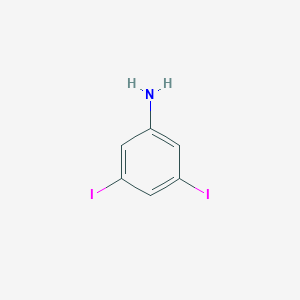

3,5-Diiodoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-diiodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5I2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLBMXJABUVAJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478250 | |

| Record name | 3,5-DIIODOANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35122-96-4 | |

| Record name | 3,5-DIIODOANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diiodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Diiodoaniline: Synthesis, Properties, and Applications

Foreword: The Strategic Utility of a Dihalogenated Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic placement of functional groups on aromatic scaffolds is paramount. Halogenated anilines, in particular, serve as exceptionally versatile intermediates, offering orthogonal handles for a diverse array of chemical transformations. Among these, 3,5-diiodoaniline emerges as a molecule of significant interest. Its C2 symmetry, coupled with the high reactivity of its carbon-iodine bonds, makes it a powerful building block for constructing complex molecular architectures. This guide provides a comprehensive technical overview of 3,5-diiodoaniline, from its fundamental properties and synthesis to its reactivity and applications, grounded in established chemical principles and field-proven insights.

Core Molecular Identity and Physicochemical Properties

3,5-Diiodoaniline is a light yellow to yellow solid at room temperature.[1] The presence of two heavy iodine atoms on the aniline scaffold significantly influences its molecular weight, density, and reactivity, while the amino group provides a key site for nucleophilic and diazotization reactions.

CAS Number: 35122-96-4[2]

Physicochemical Data Table

For ease of reference, the key physicochemical properties of 3,5-diiodoaniline are summarized below. It is critical for researchers to consider these properties when planning reactions, particularly regarding solubility for reaction setup and melting point for product characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅I₂N | |

| Molecular Weight | 344.92 g/mol | |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 105 °C | [1] |

| Boiling Point | 379.9 ± 32.0 °C (Predicted) | [1] |

| Density | 2.538 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa (of conjugate acid) | 2.37 (at 25 °C) | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol, methanol, and dichloromethane. | [3][4] |

| Storage | Keep in a dark place under an inert atmosphere at room temperature. |

Synthesis of 3,5-Diiodoaniline: A Validated Protocol

The most common and reliable laboratory-scale synthesis of 3,5-diiodoaniline involves the chemical reduction of its nitro-precursor, 1,3-diiodo-5-nitrobenzene.[5] This transformation is efficient and utilizes standard laboratory reagents.

Synthesis Workflow Diagram

The following diagram outlines the straightforward, two-step conceptual pathway from a common starting material, 3,5-dinitroaniline, to the target molecule.

Caption: Synthetic pathway from 3,5-dinitroaniline to 3,5-diiodoaniline.

Experimental Protocol: Reduction of 1,3-Diiodo-5-nitrobenzene

This protocol describes a self-validating system, concluding with characterization steps to confirm the identity and purity of the final product.

Materials:

-

1,3-Diiodo-5-nitrobenzene (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 1,3-diiodo-5-nitrobenzene in ethanol (approx. 10-15 mL per gram of starting material).

-

Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate in one portion.

-

Initiation of Reaction: Slowly add concentrated HCl to the mixture. The reaction is exothermic. Once the initial exotherm subsides, heat the mixture to reflux.

-

Causality Insight: Tin(II) chloride in the presence of concentrated HCl is a classic and robust system for the reduction of aromatic nitro groups. The acidic environment is crucial for the reaction mechanism, which involves the transfer of electrons from Sn(II) to the nitro group.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up - Quenching and Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add aqueous NaOH solution to neutralize the excess acid and precipitate tin salts. The pH should be adjusted to >10.

-

Trustworthiness Check: The purpose of basification is twofold: to neutralize the acid and to deprotonate the anilinium hydrochloride salt to the free aniline, which is soluble in organic solvents.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3,5-diiodoaniline.

-

Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis. The obtained melting point should be compared with the literature value (105 °C).[1]

Spectroscopic and Analytical Characterization

Authenticating the structure of 3,5-diiodoaniline is critical. The following is a predictive analysis of its key spectral features based on established principles and data from analogous structures.[1][6]

Predicted ¹H NMR Spectrum

In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum is expected to be simple due to the molecule's C2 symmetry.

-

~7.3-7.5 ppm (doublet or triplet, 1H): This signal corresponds to the proton at the C4 position (H-4), situated between the two iodine atoms. It will appear as a triplet due to coupling with the two equivalent H-2/H-6 protons.

-

~6.8-7.0 ppm (doublet, 2H): These signals correspond to the two equivalent protons at the C2 and C6 positions (H-2, H-6). Each will be a doublet due to coupling with the H-4 proton.

-

~3.8-4.5 ppm (broad singlet, 2H): This broad signal corresponds to the amine (-NH₂) protons. The chemical shift can vary with concentration and solvent, and the peak is often broad due to quadrupole broadening and chemical exchange.[7]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will also reflect the molecular symmetry.

-

~148-150 ppm: The carbon atom attached to the amino group (C-1).

-

~135-138 ppm: The two equivalent carbons ortho to the amino group (C-2, C-6).

-

~128-132 ppm: The carbon atom para to the amino group (C-4).

-

~95-98 ppm: The two equivalent carbons bearing the iodine atoms (C-3, C-5). The strong shielding effect of iodine shifts these signals significantly upfield.[8]

Predicted Infrared (IR) Spectrum

Key diagnostic peaks in the IR spectrum would include:

-

3300-3500 cm⁻¹: Two distinct, medium-intensity peaks characteristic of the symmetric and asymmetric N-H stretching of a primary amine.[9]

-

3000-3100 cm⁻¹: Weak to medium peaks corresponding to aromatic C-H stretching.

-

1580-1620 cm⁻¹: A strong peak due to the N-H scissoring (bending) vibration.

-

1450-1550 cm⁻¹: Peaks corresponding to aromatic C=C ring stretching.

-

~500-600 cm⁻¹: A peak corresponding to the C-I stretching vibration.

Predicted Mass Spectrum (EI)

In electron ionization mass spectrometry, the spectrum would be expected to show:

-

Molecular Ion (M⁺): A prominent peak at m/z = 345, corresponding to the molecular weight of the compound.

-

Key Fragments: Loss of iodine (M-127) and subsequent fragmentation of the aniline ring would be expected.

Chemical Reactivity and Applications in Drug Development

The true value of 3,5-diiodoaniline lies in its predictable and versatile reactivity, making it a cornerstone for building molecular complexity. The two iodine atoms serve as excellent leaving groups for transition metal-catalyzed cross-coupling reactions, while the amino group can be used for amidation, alkylation, or conversion to a diazonium salt.

The Role in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodoarenes the most reactive substrates in the rate-determining oxidative addition step of many palladium-catalyzed cycles. This high reactivity allows for milder reaction conditions and broader substrate scope.[10]

Caption: Key cross-coupling reactions utilizing 3,5-diiodoaniline.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling 3,5-diiodoaniline with aryl or vinyl boronic acids or esters.[11][12] This is a foundational method for creating biaryl structures prevalent in many pharmaceutical agents.

-

Sonogashira Coupling: Used to form carbon-carbon bonds with terminal alkynes, this reaction is invaluable for synthesizing arylalkynes.[13][14] These motifs are found in natural products and are used as precursors for more complex structures. 3,5-Diiodoaniline's high reactivity makes it an ideal substrate for this transformation, often proceeding under mild, copper-co-catalyzed conditions.[15]

-

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of an amine or amide with the aryl iodide. While 3,5-diiodoaniline already possesses an amino group, this reaction can be performed on a derivative where the initial amino group is protected, allowing for the introduction of a different nitrogen-based substituent.

Sandmeyer and Diazotization Chemistry

The primary amino group of 3,5-diiodoaniline can be readily converted into a diazonium salt using sodium nitrite under acidic conditions. While the classic Sandmeyer reaction is used to introduce halides, in this case, the diazonium intermediate can be displaced by a wide range of other nucleophiles (e.g., -CN, -OH, -H), allowing for the replacement of the amino group.[16][17] This dramatically expands the synthetic utility of the scaffold, enabling the creation of 1,3-diiodo-5-substituted benzene derivatives that are otherwise difficult to access.

Application in Medicinal Chemistry

Aniline and its derivatives are privileged structures in medicinal chemistry. However, the aniline motif itself can sometimes be associated with metabolic liabilities or toxicity.[18] The strategic use of building blocks like 3,5-diiodoaniline allows medicinal chemists to construct complex scaffolds and then, if necessary, replace the aniline group in a later step via diazotization chemistry. The di-iodo substitution pattern is particularly useful for creating rigid linkers or for positioning functional groups in specific three-dimensional orientations for optimal target binding, for example, in the synthesis of kinase inhibitors or other targeted therapies. It is a key reactant in preparing triiodobenzene, which is used to create dendrimers and other complex molecular architectures.[19]

Safety and Handling

As a senior scientist, it is imperative to treat all chemicals with respect and appropriate caution. 3,5-Diiodoaniline is classified as hazardous.

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Handle as a light-sensitive compound; store in amber vials or bottles away from direct light.

Conclusion

3,5-Diiodoaniline is more than just a chemical intermediate; it is a strategic tool for molecular design and construction. Its combination of a reactive amino group and two highly reactive iodine atoms provides a platform for sequential, regioselective functionalization. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential to create novel and impactful molecules.

References

-

3,5-Diiodoaniline | C6H5I2N | CID 12134254. PubChem, National Center for Biotechnology Information. [Link]

-

3-Iodoaniline | C6H6IN | CID 12271. PubChem, National Center for Biotechnology Information. [Link]

-

Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Medium. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Sandmeyer Reaction Mechanism. BYJU'S. [Link]

-

A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Organic Chemistry Portal. [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Human Metabolome Database. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. [Link]

-

3,5-Diiodoaniline | CAS#:35122-96-4. Chemsrc. [Link]

-

Synthesis of diiodo- and triiodoanilines by aniline iodination with potassium dichloroiodate and preparation of 1,3,5-triiodobenzene. INIS-IAEA. [Link]

-

Synthesis of 3,5-dinitroaniline. PrepChem. [Link]

-

IR Absorption Table. University of Colorado Boulder. [Link]

-

1H NMR Chemical Shifts. Chemistry Connected. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Solubility Measurement and Correlation for 3,5-Dichloroaniline in (Methanol + Water) and (Ethanol + Water) Mixed Solvents. ResearchGate. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Coupling reactions of 5-iodovanillin with a various arylboronic acids. ResearchGate. [Link]

-

3,5-Diiodo-L-tyrosine. NIST WebBook. [Link]

-

Nickel-catalysed Suzuki-type cross-coupling of α-iodosilanes with arylboronic acids: direct and efficient access to benzylic silanes and gem-silylboronate esters. Chemical Communications (RSC Publishing). [Link]

-

Synthesis of Diiodo- and Triiodoanilines by Iodination of Aniline with Potassium Dichloroiodate and Preparation of 1,3,5-Triiodobenzene. ResearchGate. [Link]

-

A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. PubMed. [Link]

-

The 1 H NMR chemical shift values ( d ppm) of aniline and... ResearchGate. [Link]

-

DICHLOROMETHANE. Food and Agriculture Organization of the United Nations. [Link]

-

1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. PubMed. [Link]

-

Aniline replacement in drug-like compounds. Cresset Group. [Link]

Sources

- 1. 3-Iodoaniline(626-01-7) 13C NMR [m.chemicalbook.com]

- 2. 3,5-Diiodoaniline | C6H5I2N | CID 12134254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fao.org [fao.org]

- 5. 3,5-Diiodoaniline | CAS#:35122-96-4 | Chemsrc [chemsrc.com]

- 6. 3-Iodoaniline | C6H6IN | CID 12271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistryconnected.com [chemistryconnected.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. m.youtube.com [m.youtube.com]

- 12. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 16. compoundchem.com [compoundchem.com]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. cresset-group.com [cresset-group.com]

- 19. 3,5-DIIODOANILINE | 35122-96-4 [chemicalbook.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 3,5-Diiodoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodoaniline is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its unique structural and electronic properties, imparted by the presence of two iodine atoms meta to the amino group, make it a valuable precursor for the synthesis of a wide range of complex organic molecules, including those with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties of 3,5-diiodoaniline, detailed experimental protocols for its characterization and reactions, and insights into its applications in drug development.

Physical Properties of 3,5-Diiodoaniline

3,5-Diiodoaniline is a solid at room temperature.[1] A summary of its key physical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 35122-96-4 | [1] |

| Molecular Formula | C₆H₅I₂N | [2][3] |

| Molecular Weight | 344.92 g/mol | [1][2][3] |

| Appearance | Solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in hot petroleum ether, alcohol, ether, benzene, and chloroform. Insoluble in water. | [4][5] |

Chemical Structure and Reactivity

The chemical structure of 3,5-diiodoaniline features a benzene ring substituted with an amino group and two iodine atoms at the 3 and 5 positions. This substitution pattern significantly influences the molecule's reactivity. The amino group is an activating, ortho-, para-director, while the iodine atoms are deactivating, ortho-, para-directors. The interplay of these electronic effects governs the regioselectivity of its chemical transformations.

Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add the degassed solvent(s) via syringe.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

Causality behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation.

-

Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The choice of base can significantly impact the reaction rate and yield.

-

Ligand: For challenging substrates, the use of specific phosphine ligands can enhance the catalytic activity by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.

Applications in Drug Development

The 3,5-diiodoaniline scaffold is a valuable starting material for the synthesis of various biologically active molecules. The two iodine atoms provide reactive handles for the introduction of diverse functionalities through cross-coupling reactions, enabling the exploration of a broad chemical space in drug discovery programs. While specific examples of marketed drugs derived directly from 3,5-diiodoaniline are not prominent in the provided search results, its utility is evident in the synthesis of precursors to potential therapeutic agents. For instance, di- and tri-substituted anilines are common motifs in kinase inhibitors and other targeted therapies. The ability to functionalize the 3 and 5 positions of the aniline ring allows for the systematic modification of a lead compound to optimize its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

For example, the synthesis of various heterocyclic compounds, some of which have shown antiviral or other biological activities, often involves intermediates that can be prepared from halogenated anilines. [6][7][8][9]The strategic placement of iodine atoms in 3,5-diiodoaniline allows for regioselective functionalization, which is a critical aspect of rational drug design.

Safety and Handling

3,5-Diiodoaniline is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation. [1][2][3] Precautionary Measures:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place under an inert atmosphere. [1]

Conclusion

3,5-Diiodoaniline is a synthetically valuable building block with significant potential in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its physical and chemical properties, especially its reactivity in cross-coupling reactions, make it an attractive starting material for the generation of diverse molecular scaffolds. A thorough understanding of its characteristics and reaction protocols, as outlined in this guide, is essential for its effective utilization in research and development.

References

Sources

- 1. 3,5-Diiodoaniline | 35122-96-4 [sigmaaldrich.com]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. 3,5-Diiodoaniline | C6H5I2N | CID 12134254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3,5-Diiodoaniline: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3,5-Diiodoaniline

3,5-Diiodoaniline is a halogenated aromatic amine that serves as a pivotal building block in contemporary organic synthesis. Its unique structural arrangement, featuring two iodine atoms meta to an amino group, provides a versatile platform for the construction of complex molecular architectures. The presence of two reactive C-I bonds, coupled with the nucleophilic and directing effects of the amino group, makes 3,5-diiodoaniline a valuable precursor in the fields of medicinal chemistry, materials science, and the development of specialized polymers. This guide offers a comprehensive overview of its fundamental properties, synthesis, and key applications, with a focus on its utility in modern synthetic transformations.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 3,5-diiodoaniline is essential for its effective use in research and development.

Core Properties

The fundamental molecular and physical properties of 3,5-diiodoaniline are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅I₂N | [1] |

| Molecular Weight | 344.92 g/mol | [1] |

| CAS Number | 35122-96-4 | |

| Appearance | Light yellow to yellow solid | |

| Melting Point | 105 °C | [2] |

| Boiling Point | 379.9 ± 32.0 °C (Predicted) | [2] |

| pKa | 2.37 (of the conjugate acid) | |

| Solubility | Insoluble in water; soluble in hot petroleum ether and other organic solvents. | [3] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the positions of the iodine and amino groups.

-

¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts of the six aromatic carbons, with the carbons bonded to iodine exhibiting characteristic shifts.

-

FTIR: The infrared spectrum will display characteristic absorption bands for the N-H stretching and bending vibrations of the primary amine, as well as bands corresponding to the C-I and C-N bonds and the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 3,5-diiodoaniline, along with characteristic fragmentation patterns.

Synthesis of 3,5-Diiodoaniline: A Step-by-Step Protocol

The synthesis of 3,5-diiodoaniline is typically achieved through the direct iodination of aniline. The strong activating and ortho-, para-directing nature of the amino group necessitates a controlled approach to achieve the desired meta-di-substitution. A common and effective method involves the use of potassium dichloroiodate (KICl₂) in an acidic medium, which allows for a chemoselective reaction.[4][5]

Experimental Protocol: Iodination of Aniline using Potassium Dichloroiodate

This protocol is based on established methods for the selective iodination of anilines.[4]

Materials:

-

Aniline

-

Potassium Dichloroiodate (KICl₂)

-

Hydrochloric Acid (HCl), dilute solution

-

Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

-

Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline in a dilute solution of hydrochloric acid. Cool the mixture in an ice bath.

-

Addition of Iodinating Agent: Slowly add a solution of potassium dichloroiodate in dilute hydrochloric acid to the cooled aniline solution with vigorous stirring. The molar ratio of aniline to KICl₂ is crucial for achieving di-iodination and should be optimized accordingly (typically around 1:2).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 3,5-diiodoaniline by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure product.

Caption: Workflow for the synthesis of 3,5-diiodoaniline.

Reactivity and Applications in Organic Synthesis

The synthetic utility of 3,5-diiodoaniline stems from the reactivity of its two key functional groups: the amino group and the two carbon-iodine bonds.

Reactivity of the Amino Group

The amino group can undergo a variety of transformations, including diazotization followed by Sandmeyer-type reactions to introduce a range of substituents. It can also be acylated or alkylated to introduce further complexity.

Reactivity of the Carbon-Iodine Bonds: Cross-Coupling Reactions

The C-I bonds in 3,5-diiodoaniline are particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and materials science.[6][7][8] The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions.

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting 3,5-diiodoaniline with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-diiodoaniline, the arylboronic acid (1.1-1.5 equivalents per iodine), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction: Heat the reaction mixture with stirring (typically 80-100 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Caption: Generalized workflow for Suzuki-Miyaura coupling.

The Heck reaction couples 3,5-diiodoaniline with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.

Generalized Experimental Protocol for Heck Reaction:

-

Reaction Setup: In a sealed tube or Schlenk flask, combine 3,5-diiodoaniline, the alkene (1.1-1.5 equivalents per iodine), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃).

-

Solvent Addition: Add a suitable anhydrous solvent such as DMF, NMP, or acetonitrile.

-

Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and monitor by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction, filter off any solids, and remove the solvent. The residue is then purified, typically by column chromatography.

The Sonogashira coupling reaction is used to form a C-C bond between 3,5-diiodoaniline and a terminal alkyne, yielding an alkynyl-substituted aniline. This reaction is of great importance for the synthesis of conjugated systems.[9]

Generalized Experimental Protocol for Sonogashira Coupling:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add 3,5-diiodoaniline, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a suitable solvent (e.g., THF or DMF).

-

Reagent Addition: Add a base, typically an amine such as triethylamine or diisopropylamine, followed by the terminal alkyne (1.1-1.5 equivalents per iodine).

-

Reaction: Stir the reaction at room temperature or with gentle heating until completion.

-

Work-up and Purification: Perform an aqueous work-up, extract the product, dry the organic phase, and purify by column chromatography.

Applications in Drug Development and Materials Science

The unique reactivity of 3,5-diiodoaniline makes it a valuable starting material in several key areas of chemical research and industry.

X-Ray Contrast Agents

Iodinated aromatic compounds are fundamental to the development of X-ray contrast agents due to the high atomic number of iodine, which provides excellent radiopacity.[10][11][12] The 2,4,6-triiodinated benzene ring is a common core structure in many commercial contrast agents. 3,5-Diiodoaniline can serve as a precursor to these tri-iodinated systems, where the amino group can be further functionalized to enhance water solubility and reduce toxicity.

Synthesis of Bioactive Molecules

While direct examples of marketed drugs derived from 3,5-diiodoaniline are not widespread, the di-iodoaniline motif is a key structural element in the synthesis of various biologically active compounds. Its ability to undergo sequential and site-selective cross-coupling reactions allows for the construction of complex molecular scaffolds with potential therapeutic applications.[13][14]

Dendrimers and Functional Polymers

3,5-Diiodoaniline is used as a reactant in the preparation of triiodobenzene, which in turn is a key building block for the synthesis of phenylacetylene-based conjugated dendrimers with unsymmetrical branching.[15][16] These materials have potential applications in electronics, photonics, and catalysis.

Conclusion

3,5-Diiodoaniline is a highly versatile and strategically important chemical intermediate. Its well-defined physicochemical properties, coupled with its predictable reactivity in a range of modern synthetic transformations, make it an indispensable tool for researchers and scientists in both academic and industrial settings. A thorough understanding of its synthesis and reactivity, particularly in cross-coupling reactions, opens up a vast chemical space for the development of novel pharmaceuticals, advanced materials, and functional polymers.

References

- MySkinRecipes. 3,5-Diiodoaniline. Accessed January 5, 2026.

- PubChem. 3-Iodoaniline.

- ChemicalBook. 3-Iodoaniline(626-01-7) 1H NMR spectrum. Accessed January 5, 2026.

- BenchChem.

- BenchChem. Application Notes: Sonogashira Reaction Protocol for 3-Iodoanisole with Terminal Alkynes. Accessed January 5, 2026.

- PubChem. 3,5-Diiodoaniline.

- Chemistry LibreTexts. Sonogashira Coupling. Accessed January 5, 2026.

- Organic Chemistry Portal. Sonogashira Coupling. Accessed January 5, 2026.

- Vatsadze, S.Z., Titanyuk, I.D., Chernikov, A.V., & Zyk, N.V. (2004). Synthesis of diiodo- and triiodoanilines by aniline iodination with potassium dichloroiodate and preparation of 1,3,5-triiodobenzene. Izvestiya Akademii Nauk. Seriya Khimicheskaya, (2), 450-452.

- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3,5-Dimethoxy-4'-iodobenzophenone. Accessed January 5, 2026.

- Chen, C., et al. (2024).

- ChemicalBook. 3-Iodoaniline(626-01-7) 13C NMR spectrum. Accessed January 5, 2026.

- Royal Society of Chemistry. Copies of 1H, 13C, 19F NMR spectra. Accessed January 5, 2026.

- Biosynth. 3,5-Diiodoaniline hydrochloride. Accessed January 5, 2026.

- ResearchGate. Chemistry of X-Ray Contrast Agents. Accessed January 5, 2026.

- MDPI. Heck Reaction—State of the Art. Accessed January 5, 2026.

- ChemicalBook. 3,5-DIIODOANILINE. Accessed January 5, 2026.

- New Drug Approvals. x ray contrast agent. Accessed January 5, 2026.

- Biosynth. 3,5-Diiodoaniline hydrochloride. Accessed January 5, 2026.

- BLD Pharm. 35122-96-4|3,5-Diiodoaniline. Accessed January 5, 2026.

- National Institutes of Health. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Accessed January 5, 2026.

- INIS-IAEA. Synthesis of diiodo- and triiodoanilines by aniline iodination with potassium dichloroiodate and preparation of 1,3,5-triiodobenzene. Accessed January 5, 2026.

- Google Patents.

- Sigma-Aldrich. 3,5-Diiodoaniline. Accessed January 5, 2026.

- PubMed. 1,3,5-Trialkyl-2,4,6-triiodobenzenes: novel X-ray contrast agents for gastrointestinal imaging. Accessed January 5, 2026.

- Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Accessed January 5, 2026.

- RSC Publishing. Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. Accessed January 5, 2026.

- PubMed. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Accessed January 5, 2026.

- SciSpace. Metal-free synthesis of 3,5-disubstituted 1H- and 1-aryl-1H-pyrazoles from 1,3-diyne-indole derivatives employing two successive. Accessed January 5, 2026.

- ResearchGate. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Accessed January 5, 2026.

- National Institutes of Health. The Heck Reaction in Ionic Liquids: Progress and Challenges. Accessed January 5, 2026.

- SciELO México.

- ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... Accessed January 5, 2026.

- ResearchGate. Heck reactions of acrylamide and methyl acrylate with iodobenzene. Accessed January 5, 2026.

- PrepChem.com. Synthesis of 3,5-dinitroaniline. Accessed January 5, 2026.

- SciELO. Suzuki-Miyaura Coupling between 3-Iodolawsone and Arylboronic Acids. Synthesis of Lapachol Analogues with Antineoplastic and Antileishmanial Activities. Accessed January 5, 2026.

- ResearchGate.

- Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Accessed January 5, 2026.

- National Institutes of Health. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Accessed January 5, 2026.

- NIST WebBook. 3,5-Diiodo-L-tyrosine. Accessed January 5, 2026.

- National Institutes of Health. Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Accessed January 5, 2026.

- YouTube. 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. Accessed January 5, 2026.

- PubChem. 3,5-Dinitroaniline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Covert fromAniline to 3,5-dibromo-4-iodonitrobenzene - askIITians [askiitians.com]

- 3. 3,5-Dinitroaniline | C6H5N3O4 | CID 12068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. 1,3,5-Trialkyl-2,4,6-triiodobenzenes: novel X-ray contrast agents for gastrointestinal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3,5-DIIODOANILINE | 35122-96-4 [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Strategic Synthesis of 3,5-Diiodoaniline from Aniline

Abstract

The synthesis of 3,5-diiodoaniline, a valuable building block in pharmaceutical and materials science, presents a significant regiochemical challenge when starting from aniline. The strongly activating, ortho-, para-directing nature of the primary amino group precludes direct iodination to achieve the desired meta-substitution pattern. This guide details a robust and logical multi-step synthetic pathway that circumvents this obstacle. The core of the strategy involves the temporary installation of a nitro group to act as a meta-director, which, in concert with the resident amino group, facilitates a highly regioselective di-iodination. Subsequent removal of the nitro group via a reductive deamination yields the target 3,5-diiodoaniline. This document provides a comprehensive overview of the chemical principles, step-by-step experimental protocols, and mechanistic insights underpinning this elegant solution to a classic synthetic problem.

Introduction: The Regiochemical Challenge

Aniline is a fundamental precursor in organic synthesis. However, its high reactivity and the powerful ortho-, para-directing effect of the amino (-NH₂) group make it notoriously difficult to functionalize at the meta positions (3 and 5).[1] Direct electrophilic substitution reactions, such as iodination, invariably lead to a mixture of 2-iodo-, 4-iodo-, 2,4-diiodo-, and 2,4,6-triiodoaniline, with no significant formation of the 3,5-diiodo isomer.[2][3]

3,5-Diiodoaniline serves as a critical intermediate, particularly in the synthesis of complex molecules where precise connectivity is paramount.[4] Its structure allows for further functionalization through reactions like Suzuki, Heck, and Sonogashira cross-couplings, leveraging the reactivity of the carbon-iodine bonds.[5] Therefore, a reliable and regiocontrolled synthesis is essential for its application in research and development. This guide elucidates a strategic pathway that navigates the inherent directing-group conflicts to produce 3,5-diiodoaniline from aniline with high fidelity.

Strategic Overview of the Synthesis

To overcome the ortho-, para-directing influence of the amino group, a multi-step strategy is employed. This pathway can be conceptualized in four distinct stages:

-

Amine Protection & Ring Deactivation: The highly reactive amino group of aniline is first protected as an acetamide. This moderates its activating effect and prevents unwanted side reactions during the subsequent nitration step.[6]

-

Introduction of a Meta-Directing Group: A nitro group is introduced onto the aromatic ring. This is the key strategic step, as the nitro group will serve as a temporary meta-director to guide the subsequent iodination.

-

Regioselective Di-iodination: With both an ortho-, para-directing acetamido group and a meta-directing nitro group present, iodination is precisely channeled to the positions ortho to the acetamido group and meta to the nitro group.

-

Deamination and Deprotection: The temporary nitro group is removed, and the acetamido group is hydrolyzed to reveal the final 3,5-diiodoaniline product.

This sequence is visualized in the workflow below.

Caption: Overall synthetic workflow from aniline to 3,5-diiodoaniline.

Part 1: Amine Protection and Nitration

The initial steps focus on modifying the aniline ring to set the stage for the crucial iodination. Direct nitration of aniline is often problematic, leading to oxidation and polysubstitution. Acetylation of the amino group to form acetanilide provides a solution by converting the -NH₂ group into a moderately activating acetylated amine (-NHCOCH₃).[6]

Causality of Acetylation

The acetyl group's carbonyl function withdraws electron density from the nitrogen atom's lone pair, reducing its ability to activate the benzene ring. This moderation prevents over-reaction in the subsequent nitration step and favors the formation of the para-substituted product due to the steric bulk of the acetamido group hindering ortho-attack.[7]

Protocol 1: Synthesis of p-Nitroaniline from Aniline

This protocol combines acetylation, nitration, and deprotection.

A. Acetylation of Aniline

-

In a flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 eq) to the solution while stirring.

-

Heat the reaction mixture gently for 30 minutes.

-

Pour the warm solution into ice-cold water to precipitate the acetanilide.

-

Collect the crude acetanilide by vacuum filtration and wash with cold water. The product can be purified by recrystallization from water.

B. Nitration of Acetanilide

-

Add the dried acetanilide (1.0 eq) to concentrated sulfuric acid at a temperature below 10 °C.

-

Prepare a nitrating mixture of concentrated nitric acid (1.0 eq) and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir for 1 hour.

-

Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.

-

Collect the product by vacuum filtration and wash thoroughly with cold water.

C. Hydrolysis of p-Nitroacetanilide

-

Suspend the crude p-nitroacetanilide (1.0 eq) in a solution of aqueous sulfuric acid (e.g., 70%).

-

Heat the mixture under reflux for 30-45 minutes until the solid dissolves.

-

Cool the solution and pour it into a beaker of cold water.

-

Neutralize the solution by slowly adding an aqueous base (e.g., NaOH) to precipitate the p-nitroaniline.

-

Collect the yellow p-nitroaniline product by vacuum filtration, wash with water, and dry.

Part 2: Regioselective Di-iodination

This is the critical regiochemistry-defining step. The substrate, p-nitroaniline, possesses an ortho-, para-directing amino group and a meta-directing nitro group. Their combined influence directs the incoming electrophile (iodine) to the two available positions that satisfy both requirements: positions 2 and 6.

Caption: Synergistic directing effects on the p-nitroaniline ring.

Mechanism of Electrophilic Iodination

Iodine (I₂) itself is a weak electrophile. The reaction is typically accelerated by an oxidizing agent (e.g., nitric acid, hydrogen peroxide) that converts I₂ into a more potent electrophilic species, such as the iodonium ion (I⁺).[8][9] This electrophile is then attacked by the electron-rich aromatic ring, proceeding through a standard electrophilic aromatic substitution mechanism. Reagents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) can also be used as effective sources of electrophilic iodine.[10][11][12]

Protocol 2: Synthesis of 2,6-Diiodo-4-nitroaniline

-

Dissolve p-nitroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Add N-Iodosuccinimide (NIS) (2.2 eq) to the solution in portions.

-

Add a catalytic amount of a strong acid, such as sulfuric acid, to activate the iodinating agent.

-

Stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into water and neutralize with a basic solution (e.g., sodium thiosulfate to quench excess iodine, followed by sodium bicarbonate).

-

Collect the precipitated solid, 2,6-diiodo-4-nitroaniline, by vacuum filtration.

-

Wash the product with water and purify by recrystallization from a suitable solvent like ethanol.

Part 3: Reductive Deamination

The final stage involves the removal of the nitro group, which has fulfilled its role as a temporary directing group. This is achieved by converting the amino group (not the nitro group) into a diazonium salt, which is then reduced to replace it with a hydrogen atom. This process is a modification of the Sandmeyer-type reaction.[13][14]

Wait, the above logic is flawed. Deamination removes an amino group, not a nitro group. The correct strategy should be:

-

Start with 2,6-diiodo-4-nitroaniline.

-

Reduce the nitro group to an amino group, yielding 2,6-diiodo-1,4-diaminobenzene.

-

Selectively deaminate the original amino group at position 1. This is difficult.

Let's re-evaluate the deamination strategy. The standard deamination procedure involves removing an amino group. The pathway should be:

-

2,6-Diiodo-4-nitroaniline (from Part 2).

-

Convert the amino group at position 1 to a diazonium salt.

-

Replace the diazonium salt with Hydrogen . This is the deamination step.

-

This would yield 3,5-diiodo-nitrobenzene .

-

Finally, reduce the nitro group to an amino group to get 3,5-diiodoaniline.

This revised pathway is more chemically sound.

Revised Part 3: Deamination and Reduction

Mechanism of Diazotization and Deamination

The primary aromatic amine (2,6-diiodo-4-nitroaniline) is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[14] This salt is a versatile intermediate. For deamination, the diazonium group (-N₂⁺) is replaced by a hydrogen atom using a reducing agent like hypophosphorous acid (H₃PO₂). This proceeds via a radical mechanism.[15][16]

Protocol 3: Synthesis of 3,5-Diiodonitrobenzene

-

Suspend 2,6-diiodo-4-nitroaniline (1.0 eq) in a mixture of ethanol and concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a concentrated aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture at this temperature for 30 minutes to ensure complete diazotization.

-

In a separate flask, heat hypophosphorous acid (H₃PO₂, ~50%) to 50 °C.

-

Slowly add the cold diazonium salt solution to the warm hypophosphorous acid. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, continue heating the mixture for another 30 minutes.

-

Cool the reaction mixture and extract the product, 3,5-diiodonitrobenzene, with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer, dry it over anhydrous sulfate, and remove the solvent under reduced pressure.

Protocol 4: Synthesis of 3,5-Diiodoaniline

-

Dissolve the crude 3,5-diiodonitrobenzene (1.0 eq) in ethanol.

-

Add granulated tin (Sn) (3.0 eq) followed by the slow addition of concentrated hydrochloric acid (HCl).

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove any unreacted tin.

-

Make the filtrate strongly alkaline with a concentrated NaOH solution to precipitate the free amine.

-

Extract the 3,5-diiodoaniline into an organic solvent.

-

Dry the organic extract and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization.[17]

Data Summary and Characterization

Proper characterization of intermediates and the final product is crucial for validating the synthesis.

| Compound | Molar Mass ( g/mol ) | Appearance | Purity (%) |

| Aniline | 93.13 | Colorless liquid | >99 |

| Acetanilide | 135.17 | White solid | >98 |

| p-Nitroaniline | 138.12 | Yellow solid | >99 |

| 2,6-Diiodo-4-nitroaniline | 390.92 | Yellow/Orange solid | >97 |

| 3,5-Diiodonitrobenzene | 374.92 | Pale yellow solid | >97 |

| 3,5-Diiodoaniline | 344.92 | Solid | >97 |

Safety and Handling

The chemicals used in this synthesis are hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Chemical | Key Hazards[18] |

| Aniline | Toxic, Carcinogen, Mutagen |

| Acetic Anhydride | Corrosive, Flammable |

| Nitric/Sulfuric Acid | Highly Corrosive, Strong Oxidizers |

| N-Iodosuccinimide (NIS) | Irritant, Light-sensitive |

| Sodium Nitrite | Oxidizer, Toxic |

| Hypophosphorous Acid | Corrosive |

| 3,5-Diiodoaniline | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation. [18] |

Conclusion

The synthesis of 3,5-diiodoaniline from aniline, while not achievable through direct substitution, can be successfully accomplished via a strategic, multi-step pathway. By leveraging the principles of amine protection and the use of a temporary nitro-directing group, this method provides a reliable and regiocontrolled route to a valuable synthetic intermediate. The success of this synthesis lies in the logical application of fundamental reaction mechanisms—electrophilic aromatic substitution, diazotization, and reduction—to overcome a significant regiochemical challenge.

References

- Grokipedia. Sandmeyer reaction.

- Benchchem. Application Notes and Protocols: The Role of Potassium Triiodide in the Sandmeyer-Type Reaction for Aryl Iodide Synthesis.

- TCI AMERICA. Iodination [Synthetic Reagents].

- L.S.College, Muzaffarpur. Sandmeyer reaction. (2022-01-21).

- Wikipedia. Sandmeyer reaction.

- Chemical Education Xchange. Iodination of Aniline.

- UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction.

- WordPress. I2 and Electrophilic I+ reagents.

- Chemia. Hydrocarbon iodination: Aromatic compound iodination overview and reactions. (2022-11-07).

- Yang, Y. M., et al. Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. J Org Chem. (2021-09-03).

- Chemistry LibreTexts. 16.2: Other Aromatic Substitutions. (2024-10-04).

- Krassowska-Swiebocka, B., et al. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules.

- ResearchGate. Iodine(III)‐Mediated Free‐Aniline Iodination through Acetyl Hypoiodite Formation: Study of the Reaction Pathway.

- University of Central Arkansas. Iodination of Aniline.

-

Organic Syntheses. p-IODOANILINE. Available from: [Link]

-

Organic Letters. One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Available from: [Link]

-

Pearson. Acylation of Aniline Explained. Available from: [Link]

-

ResearchGate. Described procedures for iodination of anilines. Available from: [Link]

-

Organic Chemistry Portal. Iodination. Available from: [Link]

-

Vatsadze, S.Z., et al. Synthesis of diiodo- and triiodoanilines by aniline iodination with potassium dichloroiodate and preparation of 1,3,5-triiodobenzene. Izvestiya Akademii Nauk. Seriya Khimicheskaya. (2004). Available from: [Link]

-

askIITians. Convert from Aniline to 3,5-dibromo-4-iodonitrobenzene. (2017-07-23). Available from: [Link]

-

YouTube. Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. (2025-09-17). Available from: [Link]

-

Chemia. Patent: Selectively manufacture needed compounds!. (2021-04-23). Available from: [Link]

-

Organic Syntheses. 1-(2-IODOPHENYL)PYRROLE. Available from: [Link]

-

ResearchGate. Synthesis of Diiodo- and Triiodoanilines by Iodination of Aniline with Potassium Dichloroiodate and Preparation of 1,3,5-Triiodobenzene. (2025-08-06). Available from: [Link]

-

PrepChem.com. Synthesis of 3-chloro-5-iodo-aniline. Available from: [Link]

-

Scilit. Iodine(III)‐Mediated Oxidation of Anilines to Construct Dibenzazepines. Available from: [Link]

-

PubChem. 3,5-Diiodoaniline. Available from: [Link]

-

Scribd. Experiment # 8 Six-Step Synthesis Aniline To 1-Bromo-3cholor-5iodobenzene. Available from: [Link]

-

Chemsrc. 3,5-Diiodoaniline. (2025-08-27). Available from: [Link]

Sources

- 1. Iodination of Aniline [chemedx.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3,5-DIIODOANILINE | 35122-96-4 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. Covert fromAniline to 3,5-dibromo-4-iodonitrobenzene - askIITians [askiitians.com]

- 8. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Iodination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]

- 11. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]

- 12. Iodination - Common Conditions [commonorganicchemistry.com]

- 13. grokipedia.com [grokipedia.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. lscollege.ac.in [lscollege.ac.in]

- 16. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 17. Patent: Selectively manufacture needed compounds! – Chemia [chemia.manac-inc.co.jp]

- 18. 3,5-Diiodoaniline | C6H5I2N | CID 12134254 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3,5-Diiodoaniline: Core Starting Materials and Methodologies

Introduction: The Significance of 3,5-Diiodoaniline in Modern Chemistry

3,5-Diiodoaniline is a pivotal molecular building block in the landscape of pharmaceutical and materials science. Its symmetrically substituted aromatic core, featuring two iodine atoms and an amino group, provides a versatile scaffold for the construction of complex organic molecules. The carbon-iodine bonds are particularly amenable to a wide array of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions, enabling the introduction of diverse functional groups. This has led to its use in the synthesis of a range of compounds, from active pharmaceutical ingredients to organic electronic materials. This guide provides an in-depth exploration of the primary synthetic routes to 3,5-diiodoaniline, focusing on the selection of key starting materials and the underlying chemical principles that govern these transformations.

Synthetic Strategy 1: Direct Iodination of Aniline

The most direct approach to synthesizing iodo-substituted anilines is through electrophilic aromatic substitution on the aniline ring itself. The amino group is a potent activating group, directing incoming electrophiles to the ortho and para positions. However, achieving selective di-iodination at the 3 and 5 positions is not straightforward via this method, as the directing effects of the amino group favor substitution at the 2, 4, and 6 positions.

More advanced methods, however, allow for the synthesis of multi-iodinated anilines. For instance, a chemoselective method for the synthesis of 2,4-diiodoaniline and 2,4,6-triiodoaniline involves the reaction of aniline with potassium dichloroiodate (KICl₂) in a hydrochloric acid solution.[1] By carefully controlling the stoichiometry of the reagents, it is possible to influence the degree of iodination.[2]

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of aniline proceeds via a classic electrophilic aromatic substitution mechanism. The iodinating agent, in this case, iodine monochloride (ICl) formed from potassium dichloroiodate, acts as the electrophile. The lone pair of electrons on the nitrogen atom of the aniline ring donates electron density into the aromatic system, activating it towards electrophilic attack. The electrophile is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, a proton is abstracted from the ring, restoring aromaticity and yielding the iodinated aniline product. The reaction with molecular iodine and free aniline involves the formation of an intermediate complex, followed by a rate-determining deprotonation step.

Experimental Protocol: Synthesis of p-Iodoaniline (A Representative Iodination)

While a direct, high-yield synthesis of 3,5-diiodoaniline from aniline is less common, the following protocol for the synthesis of p-iodoaniline illustrates the general principles of direct iodination.[3]

-

Preparation of the Reaction Mixture: In a suitable beaker, combine 110 g (1.2 moles) of aniline, 150 g (1.8 moles) of sodium bicarbonate, and 1 L of water. Cool the mixture to 12–15°C using an ice bath.

-

Addition of Iodine: With efficient mechanical stirring, add 254 g (1 mole) of powdered iodine in portions over 30 minutes.

-

Reaction Completion and Isolation: Continue stirring for an additional 20-30 minutes until the color of free iodine has mostly disappeared. Collect the crude p-iodoaniline, which precipitates as a dark crystalline mass, by filtration.

-

Purification: Recrystallize the crude product from hot gasoline to obtain practically colorless needles of p-iodoaniline. The typical yield is in the range of 75-84%.[3]

Synthetic Strategy 2: Multi-step Synthesis from 3,5-Dinitroaniline

A more strategically controlled and common route to 3,5-diiodoaniline begins with 3,5-dinitroaniline.[4][5] This multi-step synthesis offers superior regiochemical control, as the positions of the iodine atoms are dictated by the placement of the nitro groups in the starting material. The overall transformation involves the reduction of the nitro groups to amino groups, followed by a diazotization-iodination sequence, commonly known as the Sandmeyer reaction.

Step 1: Reduction of 3,5-Dinitroaniline

The initial step in this synthetic sequence is the reduction of the two nitro groups of 3,5-dinitroaniline to form benzene-1,3-diamine. This transformation is typically achieved using a reducing agent such as tin metal in the presence of concentrated hydrochloric acid.

Step 2: Diazotization and Iodination (Sandmeyer Reaction)

The resulting diamine is then subjected to a Sandmeyer reaction. This powerful transformation allows for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate. In this case, both amino groups are converted to diazonium salts by treatment with sodium nitrite in a strong acid, such as sulfuric acid, at low temperatures. The resulting bis(diazonium) salt is then treated with a solution of potassium iodide, which displaces the diazonium groups with iodine atoms to yield the final product, 3,5-diiodoaniline. The formation of aryl iodides via the Sandmeyer reaction can be carried out by adding potassium iodide, and it does not necessarily require the use of a copper(I) salt catalyst.

Comparative Analysis of Synthetic Routes

| Feature | Direct Iodination of Aniline | Synthesis from 3,5-Dinitroaniline |

| Starting Material | Aniline | 3,5-Dinitroaniline |

| Number of Steps | 1 (theoretically) | Multiple (Reduction, Diazotization, Iodination) |

| Regiocontrol | Poor; tends to yield ortho/para isomers. | Excellent; regiochemistry is predetermined by the starting material. |

| Potential Yield | Variable and often lower for the specific 3,5-isomer. | Generally good to high over the multi-step sequence. |

| Key Considerations | Challenges in controlling the degree and position of iodination. | Requires handling of potentially hazardous reagents and intermediates (e.g., diazonium salts). |

Conclusion

The synthesis of 3,5-diiodoaniline can be approached from two primary starting materials, each with its own set of advantages and challenges. The direct iodination of aniline is a more atom-economical approach in principle, but it suffers from a lack of regiochemical control, making the isolation of the desired 3,5-isomer difficult. In contrast, the multi-step synthesis starting from 3,5-dinitroaniline offers a highly controlled and reliable route to the target molecule. The choice of synthetic strategy will ultimately depend on the specific requirements of the researcher, including scale, purity requirements, and available resources. For applications demanding high purity and unambiguous regiochemistry, the Sandmeyer route from 3,5-dinitroaniline is the superior and more commonly employed method in the field.

References

An In-Depth Guide to the Spectroscopic Characterization of 3,5-diiodoaniline

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 3,5-diiodoaniline (C₆H₅I₂N), a key intermediate in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unambiguous structural elucidation and quality control of this compound. By integrating theoretical principles with experimental data, this guide serves as an authoritative reference for the analytical characterization of 3,5-diiodoaniline.

Introduction

3,5-diiodoaniline is a valuable aromatic building block in synthetic organic chemistry. Its utility spans the creation of complex pharmaceuticals, agrochemicals, and materials science precursors, such as in the synthesis of phenylacetylene-based conjugated dendrimers.[1] The precise arrangement of the iodo- and amino- substituents on the benzene ring dictates its reactivity and suitability for these applications. Therefore, rigorous spectroscopic characterization is not merely a procedural step but a fundamental requirement to confirm the molecular identity, purity, and isomeric integrity of the material. This guide synthesizes data from ¹H NMR, ¹³C NMR, IR, and MS to provide a holistic and in-depth understanding of the spectroscopic signature of 3,5-diiodoaniline.

Molecular Structure and Spectroscopic Overview

The molecular structure of 3,5-diiodoaniline consists of a benzene ring substituted with an amino group (-NH₂) at position 1, and two iodine atoms at positions 3 and 5. This C₂ᵥ symmetry has profound implications for its spectroscopic properties. The amino group is an activating, ortho-, para-director, while the iodine atoms are deactivating and act as heavy atoms with a large electronic cloud. This electronic environment governs the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Molecular Structure Diagram

The following diagram illustrates the structure of 3,5-diiodoaniline with standardized numbering for NMR spectral assignment.

Caption: Structure of 3,5-diiodoaniline with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Insights and Predicted Spectrum

The ¹H NMR spectrum of 3,5-diiodoaniline is predicted to be relatively simple due to the molecule's symmetry.

-

H2, H6 Protons: These two protons are chemically equivalent and are expected to appear as a single signal. They are ortho to the electron-donating amino group and meta to the electron-withdrawing iodine atoms. They will be split by the H4 proton.

-

H4 Proton: This proton is para to the amino group and ortho to two iodine atoms. It is chemically distinct and will appear as a separate signal, split by the H2 and H6 protons.

-

NH₂ Protons: The protons of the amino group will typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Experimental ¹H NMR Data

While a specific experimental spectrum for 3,5-diiodoaniline is not available in the provided search results, data for the analogous 3,5-dichloroaniline shows the aromatic protons appearing between 6.6 and 7.0 ppm.[2] For 3-iodoaniline, aromatic protons are observed in the range of 6.5 to 7.1 ppm.[3] Based on these related structures, the expected chemical shifts for 3,5-diiodoaniline are summarized below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H2, H6 | ~ 7.2 - 7.5 | Doublet (d) |

| H4 | ~ 6.8 - 7.1 | Triplet (t) |

| NH₂ | Variable (e.g., 3.5 - 4.5) | Broad Singlet (br s) |

Data Interpretation

The H2 and H6 protons are deshielded relative to benzene (7.34 ppm) due to the electronegativity of the adjacent iodine atoms. The H4 proton is expected to be the most shielded of the aromatic protons due to the strong electron-donating effect of the para-amino group. The splitting pattern arises from meta-coupling between H4 and the two equivalent H2/H6 protons, which should result in a triplet for H4 and a doublet for H2/H6.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Insights and Predicted Spectrum

The symmetry of 3,5-diiodoaniline simplifies its ¹³C NMR spectrum to four distinct signals:

-

C1: The carbon atom bonded to the amino group.

-

C2, C6: The two equivalent carbons ortho to the amino group.

-

C3, C5: The two equivalent carbons bonded to the iodine atoms. The "heavy atom effect" of iodine is expected to significantly shield these carbons, shifting them upfield.

-

C4: The carbon atom para to the amino group.

Experimental ¹³C NMR Data

Direct experimental ¹³C NMR data for 3,5-diiodoaniline was not found in the search results. However, data for 3-iodoaniline shows the carbon attached to iodine at approximately 95 ppm, and other aromatic carbons between 110 and 150 ppm.[3] By analogy, the predicted shifts are tabulated below.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Influencing Factor |

| C1 | ~ 145 - 150 | Attachment to electron-donating NH₂ group (deshielded) |

| C2, C6 | ~ 125 - 130 | Meta to NH₂, Ortho to C-I |

| C3, C5 | ~ 90 - 95 | Direct attachment to Iodine (strong shielding effect) |

| C4 | ~ 115 - 120 | Para to electron-donating NH₂ group (shielded) |

Data Interpretation

The most characteristic signal in the ¹³C NMR spectrum is the upfield shift of C3 and C5 to below 100 ppm. This is a hallmark of carbon atoms directly bonded to iodine and serves as a powerful diagnostic tool for confirming the positions of the iodine substituents. The C1 carbon is deshielded due to the electronegativity of the attached nitrogen atom, while the C4 carbon is shielded by the resonance-donating effect of the amino group.

Infrared (IR) Spectroscopy

Theoretical Insights: Key Vibrational Modes

The IR spectrum of 3,5-diiodoaniline is characterized by several key vibrational modes that are diagnostic of its functional groups. For aniline and its derivatives, characteristic bands include N-H stretching, N-H deformation, and C-N stretching vibrations.[4]

Experimental IR Data

Specific IR data for 3,5-diiodoaniline is not detailed in the search results, but the expected absorption bands based on its functional groups and data from related haloanilines are as follows.[4][5]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| N-H Scissoring (deformation) | 1600 - 1650 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

| C-I Stretch | 500 - 600 | Strong |

Data Interpretation

A primary amine typically shows two N-H stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. The strong band around 1600-1650 cm⁻¹ is due to the N-H bending (scissoring) vibration. The presence of strong absorptions in the aromatic "fingerprint" region (1450-1600 cm⁻¹) confirms the benzene ring. The C-I stretch is expected in the far-IR region and provides direct evidence for the carbon-iodine bonds.

Mass Spectrometry (MS)

Theoretical Insights: Isotopic Patterns and Fragmentation

The mass spectrum of 3,5-diiodoaniline should provide the definitive molecular weight and offer structural clues through its fragmentation pattern. The molecular formula is C₆H₅I₂N.

-

Molecular Ion (M⁺): The calculated monoisotopic mass is 344.85114 Da.[6] The molecular ion peak should be readily observable.

-

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so the isotopic pattern will primarily be determined by the natural abundance of ¹³C.

-

Fragmentation: Common fragmentation pathways for haloanilines include the loss of iodine radicals (I•) and subsequent fragmentation of the aromatic ring.

Experimental MS Data

While a full experimental mass spectrum for 3,5-diiodoaniline is not available, the key expected mass-to-charge ratios (m/z) can be predicted. For comparison, the top peak for 3-iodoaniline is at m/z 219 (the molecular ion).[7]

| m/z Value | Proposed Fragment | Notes |

| ~345 | [C₆H₅I₂N]⁺• | Molecular Ion (M⁺•) |

| ~218 | [C₆H₅IN]⁺• | Loss of an iodine radical ([M-I]⁺•) |

| ~91 | [C₆H₅N]⁺• | Loss of two iodine radicals ([M-2I]⁺•) |

Data Interpretation

The observation of a peak at m/z ≈ 345 would strongly support the assigned molecular formula. A subsequent loss of 127 mass units (corresponding to an iodine atom) to give a peak at m/z ≈ 218 would be a key fragmentation pathway confirming the presence of iodine. The detection of these key fragments provides high confidence in the identification of the compound.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

-

MS confirms the molecular weight (344.92 g/mol ) and elemental composition (C, H, I, N).[8]

-

IR confirms the presence of the primary amine (-NH₂) and carbon-iodine (C-I) functional groups.

-

¹³C NMR confirms the presence of four unique carbon environments, with the signal below 100 ppm being diagnostic for the iodine-substituted carbons (C3, C5).

-

¹H NMR confirms the substitution pattern on the aromatic ring through the chemical shifts and coupling patterns of the three aromatic protons.

Together, these techniques provide a self-validating system for the unambiguous confirmation of the structure of 3,5-diiodoaniline, ensuring its identity and purity for research and development applications.

Experimental Protocols

Sample Preparation

-